molecular formula C14H11Cl2N3OS B5749677 3-[(2,6-dichlorobenzyl)sulfanyl]-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole

3-[(2,6-dichlorobenzyl)sulfanyl]-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B5749677
M. Wt: 340.2 g/mol
InChI Key: IFDZWAAVSMRMFU-UHFFFAOYSA-N
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Description

3-[(2,6-dichlorobenzyl)sulfanyl]-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a furan ring, a methyl group, and a 2,6-dichlorobenzylthio group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-dichlorobenzyl)sulfanyl]-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole typically involves the following steps:

    Formation of the triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Introduction of the furan ring: This step involves the reaction of the triazole intermediate with a furan derivative under suitable conditions.

    Attachment of the 2,6-dichlorobenzylthio group: This is usually done by reacting the triazole-furan intermediate with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-dichlorobenzyl)sulfanyl]-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under suitable conditions to modify the triazole ring or other functional groups.

    Substitution: The chlorine atoms in the 2,6-dichlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2,6-dichlorobenzyl)sulfanyl]-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,6-dichlorobenzyl)sulfanyl]-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways involved would depend on the specific application and biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole: Lacks the furan ring but has similar structural features.

    5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole: Lacks the 2,6-dichlorobenzylthio group but retains the furan and triazole rings.

Uniqueness

3-[(2,6-dichlorobenzyl)sulfanyl]-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole is unique due to the presence of both the furan ring and the 2,6-dichlorobenzylthio group, which may contribute to its distinct biological activities and chemical properties.

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3OS/c1-19-13(12-6-3-7-20-12)17-18-14(19)21-8-9-10(15)4-2-5-11(9)16/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDZWAAVSMRMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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